S-Trityl-D-Cysteine
Overview
Description
S-Trityl-D-Cysteine is used in medicine as an intermediate . It inhibits the human mitotic kinesin Eg5 . It is sparingly soluble in water .
Molecular Structure Analysis
The molecular structure of S-Trityl-D-Cysteine is represented by the molecular formula C22H21NO2S . More detailed structural analysis is not available in the retrieved papers.Chemical Reactions Analysis
S-Trityl-D-Cysteine is involved in the protection and subsequent deprotection of the cysteine thiol group, which is crucial in peptide and protein chemistry . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Physical And Chemical Properties Analysis
S-Trityl-D-Cysteine is sparingly soluble in water . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
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Peptide and Protein Science
- S-Trityl-D-Cysteine (STDC) is used as a protecting group in peptide and protein science . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry .
- The methods involve increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine. These strategies facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
- The outcomes of these methods have led to the development of complex peptides and proteins, contributing significantly to the field of peptide and protein science .
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Anticancer Research
- STDC is known for its anticancer activity due to its potent inhibitory effect on human mitotic kinesin Eg5 .
- The application involves the use of STDC as an inhibitor of Eg5, a protein involved in cell division. STDC binds to the Eg5 pocket, inhibiting its function .
- The results show that STDC has a significant anticancer activity, making it a potential candidate for cancer treatment .
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Chiral Selector for Amino Acids
- STDC has been used as a chiral selector in ligand-exchange chromatography for the separation of enantiomers of amino acids.
- The method involves the use of STDC in a chromatography setup to separate different forms of amino acids.
- The outcome is the successful separation of amino acid enantiomers, which is crucial in various fields such as drug development and biochemistry.
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Modulation of Biological Processes
- STDC participates in the modulation of multiple biological processes including cell cycle control, genomic integrity, microtubule dynamics, cell differentiation, DNA repair, autophagy, and pathological processes such as tumorigenesis, neurodegeneration, survival, and drug resistance of cancer cells .
- The application involves the use of STDC in various biological and pathological processes. Its role in these processes is still under investigation .
- The outcomes of these studies could lead to a better understanding of these processes and potentially contribute to the development of new therapeutic strategies .
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Synthesis of Substituted Ferrocenoyl Peptide Conjugates
- STDC is used as a metal-binding agent to synthesize substituted ferrocenoyl peptide conjugates using HBTU peptide coupling reagent for the cation-sensing applications solution via peptide-metal interactions .
- The method involves the use of STDC in a peptide coupling reaction to synthesize substituted ferrocenoyl peptide conjugates .
- The outcome is the successful synthesis of these conjugates, which have potential applications in cation sensing .
- Development of New Methodologies for Site-Selective Protein Modification
- STDC is used in the development of new methodologies for site-selective protein modification .
- The method involves the use of STDC in a variety of chemical reactions to selectively modify proteins .
- The outcome is the successful development of new methodologies that can be used for the site-selective modification of proteins. This has significant implications for the field of protein science .
Safety And Hazards
Safety measures for handling S-Trityl-D-Cysteine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-2-amino-3-tritylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYFMLKORXJPO-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Trityl-D-Cysteine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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